molecular formula C10H9BrN4O2 B2702255 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid CAS No. 1267777-95-6

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Cat. No.: B2702255
CAS No.: 1267777-95-6
M. Wt: 297.112
InChI Key: OYKQQONNXXHXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9BrN4O2 and its molecular weight is 297.112. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The research by Kumarasinghe, Hruby, and Nichol (2009) presents the synthesis of a compound similar to 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid. Their work highlights the challenges in identifying regioisomers and emphasizes the role of single-crystal X-ray analysis for unambiguous structure determination. This indicates the compound's potential in detailed structural studies and crystallography (Kumarasinghe, Hruby, & Nichol, 2009).

Organic Chemistry and Synthesis

  • Organic Synthesis : Seed, Sonpatki, and Herbert (2003) discuss the synthesis of 3‐(4‐Bromobenzoyl)Propanoic Acid, demonstrating the relevance of similar bromophenyl propanoic acids in organic synthesis. This points to the potential use of the specified compound in synthetic organic chemistry (Seed, Sonpatki, & Herbert, 2003).

  • Synthesis of Related Compounds : Deng Yong's (2010) research on the synthesis of 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid shows the utility of similar compounds in the synthesis of complex organic structures, indicating a similar potential application for the compound (Deng Yong, 2010).

Biological and Pharmacological Research

  • Exploration in Natural Products : Zhao et al. (2004) explore bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to this compound. This suggests possible applications in the study of natural products and their biological activities (Zhao et al., 2004).

Materials Science and Engineering

  • Applications in Solar Cell Engineering : Kim et al. (2006) discuss the engineering of organic sensitizers for solar cell applications, highlighting the role of similar compounds in developing efficient solar technologies. This indicates potential applications in materials science and solar energy research (Kim et al., 2006).

Environmental Science

  • CO2 Reduction Catalysis : Bhugun, Lexa, and Savéant (1996) study the catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins. Compounds like this compound could potentially play a role in similar catalytic processes, aiding in environmental efforts to reduce CO2 emissions (Bhugun, Lexa, & Savéant, 1996).

Properties

IUPAC Name

3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)8(5-9(16)17)10-12-14-15-13-10/h1-4,8H,5H2,(H,16,17)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKQQONNXXHXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.